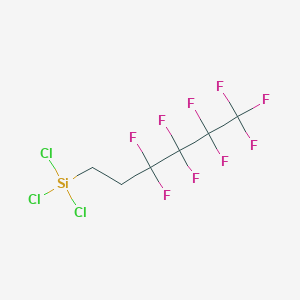
Nonafluorohexyltrichlorosilane
概要
説明
Nonafluorohexyltrichlorosilane is a chemical compound with the formula C6H4Cl3F9Si . It is a liquid substance and is part of the organochlorosilane chemical family . It is commonly used as a chemical intermediate .
Synthesis Analysis
Nonafluorohexyltrichlorosilane is used as a reagent in organic synthesis . It is used as a building block for the synthesis of various drugs . It is also used as a surface modification agent to improve the bioavailability and pharmacokinetics of drugs .Molecular Structure Analysis
The molecular structure of Nonafluorohexyltrichlorosilane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 22 bonds . There are 18 non-H bonds and 4 rotatable bonds .Physical And Chemical Properties Analysis
Nonafluorohexyltrichlorosilane is a liquid substance . It has a molecular mass of 361.53 g/mol . The density of Nonafluorohexyltrichlorosilane is 1.542 g/mL . Its refractive index at 20°C is 1.3587 .科学的研究の応用
Superhydrophobic and Wear-resistant Surfaces
Nonafluorohexyltrichlorosilane has been explored in the creation of surfaces that exhibit superhydrophobicity, low contact angle hysteresis, and high transmission of visible light, useful in optical devices, solar panels, and self-cleaning windows. These surfaces are also valuable in medical devices for their antifouling characteristics. Research demonstrates the use of deep reactive ion etching (DRIE) on PDMS substrates, followed by treatments like vapor deposition of perfluorooctyltrichlorosilane (PFOTCS) for these purposes (Ebert & Bhushan, 2016).
Fluoroalkyl-functionalized Silica Particles
The use of fluoroalkyl-functionalized silica particles, prepared through treatment with fluoroalkyl-functional chlorosilanes like nonafluorohexyltrichlorosilane, is significant in creating nonwetting surfaces. These particles find applications in hydrophobic and oleophobic surfaces, with research focusing on the efficiency of surface coverage using various chlorosilanes and their wetting properties (Campos et al., 2011).
Luminescent Organosilane-Functionalized Carbon Dots
Innovative approaches in luminescent materials have utilized organosilanes, including nonafluorohexyltrichlorosilane, as coordinating solvents to synthesize highly luminescent carbon dots. These dots, functionalized with surface methoxysilyl groups, are applicable in biocompatible and nontoxic materials for cells, leading to new possibilities in imaging and cell research (Wang et al., 2011).
Surface Modifications for Membrane Distillation
Nonafluorohexyltrichlorosilane plays a role in modifying ceramic membranes to make them hydrophobic, suitable for use in direct contact membrane distillation (DCMD). Research on this application involves treating Alumina anodisc™ membranes with compounds like perfluorodecyltriethoxysilane and evaluating their effectiveness using contact angle measurements and other techniques(Hendren, Brant, & Wiesner, 2009).
Safety And Hazards
Nonafluorohexyltrichlorosilane is classified as a combustible liquid . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection . It should be kept away from heat, open flames, and sparks . It should be used only outdoors or in a well-ventilated area .
特性
IUPAC Name |
trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3F9Si/c7-19(8,9)2-1-3(10,11)4(12,13)5(14,15)6(16,17)18/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVOUFBEEYGNOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3F9Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nonafluorohexyltrichlorosilane | |
CAS RN |
78560-47-1 | |
| Record name | Nonafluorohexyltrichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

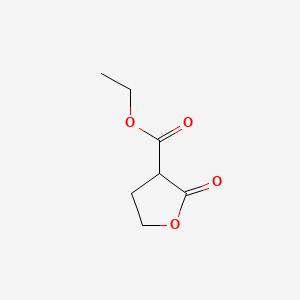
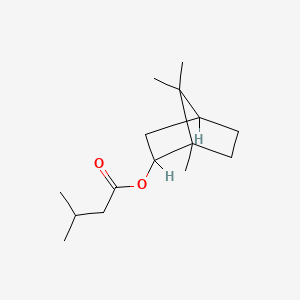
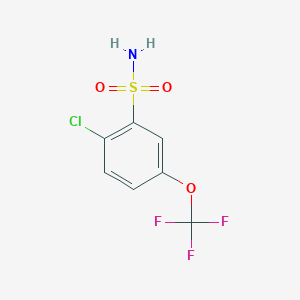
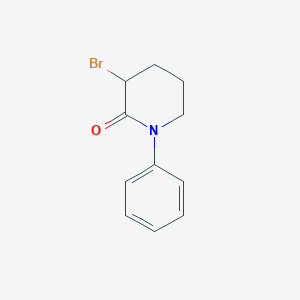
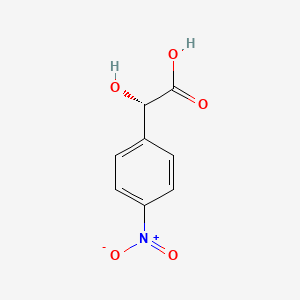
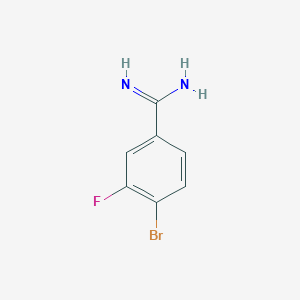
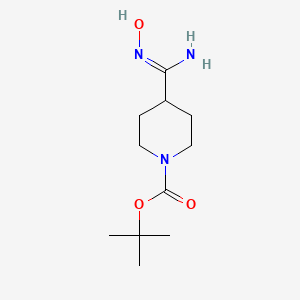
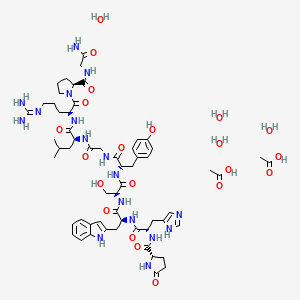
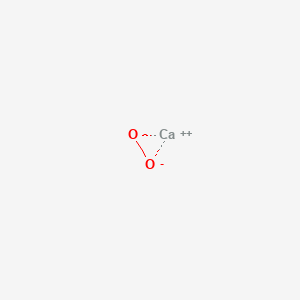
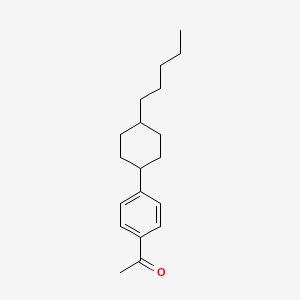
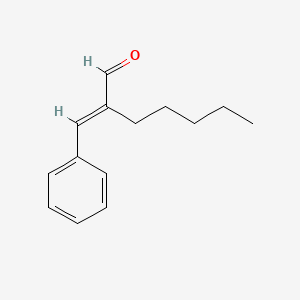
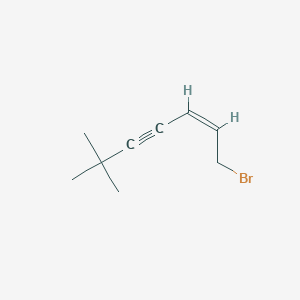
![2-Ethenylbenzo[b]thiophene](/img/structure/B3429910.png)
![3-[({[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]propanoic acid](/img/structure/B3429917.png)